molecular formula C14H15N5O2 B12899771 Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate CAS No. 20781-07-1

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate

Cat. No.: B12899771
CAS No.: 20781-07-1
M. Wt: 285.30 g/mol
InChI Key: LPRPVWGPCMQLIJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.

Preparation Methods

The synthesis of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method is the reaction of ethyl 4-aminobenzoate with 2,4-diaminopyrimidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, resulting in moderate to high yields .

Chemical Reactions Analysis

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .

Comparison with Similar Compounds

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate can be compared with other pyrimidine derivatives, such as:

Biological Activity

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate, a compound with notable structural and functional properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an aminopyrimidine derivative. Its chemical formula is C15H18N4O2C_{15}H_{18}N_4O_2, and it features a pyrimidine ring substituted with ethyl and benzoate groups. The compound's structure can be represented as follows:

IUPAC Name Ethyl 4 2 4 diaminopyrimidin 5 yl methylideneamino benzoate\text{IUPAC Name Ethyl 4 2 4 diaminopyrimidin 5 yl methylideneamino benzoate}

The primary mechanism of action for this compound is its role as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, the compound disrupts the de novo synthesis pathway of thymidine, which is essential for DNA replication and repair. This mechanism is particularly relevant in the context of cancer therapeutics, where rapid cell division necessitates increased DNA synthesis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. A notable study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity.

Cell Line IC50 (µM)
MCF-712.5
A54915.3

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be higher than those for standard antibiotics, suggesting that while it has some antimicrobial activity, it may not be as potent as established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Bacillus subtilis128

Case Studies

  • Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various aminopyrimidine derivatives on cancer cell lines. This compound was among the compounds tested and showed promising results in inhibiting cell proliferation through apoptosis induction.
  • Antimicrobial Evaluation : In a separate study focused on antimicrobial agents derived from pyrimidine compounds, this compound was tested against a panel of bacterial strains. While it demonstrated activity against certain Gram-positive bacteria, further modifications were suggested to enhance its efficacy.

Properties

CAS No.

20781-07-1

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19)

InChI Key

LPRPVWGPCMQLIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N

Origin of Product

United States

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